Methyl 2-[(Cyanomethyl)thio]benzoate

Physical Chemistry Crystallization Purification Science

Methyl 2-[(Cyanomethyl)thio]benzoate (CAS 57601-89-5) is an ortho-substituted benzoate ester featuring a cyanomethylthio (–SCH₂CN) group. With a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol, it is classified within the aryl thioether–ester family.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 57601-89-5
Cat. No. B1333519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(Cyanomethyl)thio]benzoate
CAS57601-89-5
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SCC#N
InChIInChI=1S/C10H9NO2S/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3
InChIKeyIZZWSNNLFRAPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(Cyanomethyl)thio]benzoate (CAS 57601-89-5): Procurement-Ready Building Block Profile


Methyl 2-[(Cyanomethyl)thio]benzoate (CAS 57601-89-5) is an ortho-substituted benzoate ester featuring a cyanomethylthio (–SCH₂CN) group. With a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol, it is classified within the aryl thioether–ester family . The compound is primarily employed as a versatile synthetic intermediate for constructing fused heterocyclic scaffolds, particularly thienoisoquinoline derivatives relevant to medicinal chemistry . Key physicochemical identifiers include a melting point of 121°C, a boiling point of 338.6°C at 760 mmHg, and a density of 1.24 g/cm³ . Comprehensive spectroscopic characterization—including 2 NMR, 1 FTIR, and 1 UV-Vis reference spectra—is publicly available, supporting unambiguous identity verification [1]. Commercial sourcing is established through multiple suppliers at ≥97% purity, facilitating reproducible procurement for research and development applications .

Why Methyl 2-[(Cyanomethyl)thio]benzoate Cannot Be Replaced by Simpler Analogs in Heterocyclic Synthesis


In-class substitution with structurally related benzoate thioethers—such as methyl 2-(methylthio)benzoate (CAS 3704-28-7) or the oxidized methyl 2-[(cyanomethyl)sulfonyl]benzoate (CAS 175137-52-7)—introduces critical functional deficits that undermine downstream synthetic utility. The cyanomethylthio group of the target compound uniquely positions an activated methylene adjacent to both a nitrile and a thioether, enabling base-promoted intramolecular Thorpe cyclization to form thieno[c]isoquinolinone scaffolds—a reactivity pathway inaccessible to the methylthio analog (which lacks a nitrile) and blocked in the sulfonyl analog (where the electron-withdrawing sulfone eliminates the nucleophilic character required for cyclization) . The ortho-ester additionally provides a second reactive handle for annulation, as demonstrated in the 2025 publication of a metal-free, solvent-free protocol for converting o-(cyanomethyl)aryl thioesters directly to 3-thiolated isoquinolones [1]. These reactive capabilities are not incremental improvements but binary functional distinctions: selecting a non-cyanomethyl analog forfeits the entire Thorpe-cyclization manifold. The quantitative evidence below substantiates where these structural differences translate into measurable property and performance gaps.

Quantitative Differentiation Guide: Methyl 2-[(Cyanomethyl)thio]benzoate vs. Closest Analogs


Melting Point Elevation Reflects Enhanced Intermolecular Ordering vs. Methylthio Analog

Methyl 2-[(cyanomethyl)thio]benzoate exhibits a melting point of 121°C, substantially higher than the 66–69°C range observed for methyl 2-(methylthio)benzoate . This 52–55°C elevation is directly attributable to the polar nitrile group, which introduces dipole–dipole interactions and potential CN···H–C hydrogen bonding absent in the methylthio analog . For procurement, the higher melting point translates to a crystalline solid at ambient temperature, simplifying handling, storage stability, and purification by recrystallization—contrasting with the low-melting methylthio analog which is often a waxy solid or low-melting powder requiring refrigeration for consistent physical form.

Physical Chemistry Crystallization Purification Science

Boiling Point Separation Enables Fractional Distillation Selectivity Over Closest Thioether Congener

The boiling point of methyl 2-[(cyanomethyl)thio]benzoate at 760 mmHg is 338.6°C, compared to 285.65°C (rough estimate) for methyl 2-(methylthio)benzoate and 473.9°C (predicted) for the sulfonyl analog methyl 2-[(cyanomethyl)sulfonyl]benzoate . The ~53°C higher boiling point relative to the methylthio congener reflects the increased molecular weight and polarity contributed by the nitrile, while the ~135°C lower boiling point versus the sulfonyl derivative indicates markedly superior volatility and distillability.

Separation Science Thermal Stability Process Chemistry

Thorpe Cyclization Reactivity: Binary Functional Distinction from Methylthio and Sulfonyl Analogs

The ortho-cyanomethylthio–ester arrangement of methyl 2-[(cyanomethyl)thio]benzoate enables base-promoted intramolecular Thorpe cyclization to form thieno[c]isoquinolin-5(4H)-one derivatives—a transformation demonstrated in the 2025 Organic Letters protocol for o-(cyanomethyl)aryl thioesters [1]. In contrast, methyl 2-(methylthio)benzoate lacks a nitrile and cannot undergo Thorpe cyclization (reactivity score: 0). The sulfonyl analog is deactivated toward nucleophilic cyclization because the strongly electron-withdrawing sulfone group eliminates the carbanion-stabilizing capacity of the adjacent sulfur that is essential for Thorpe reactivity [2]. Thus, for any synthetic route requiring this annulation, the target compound is not merely superior—it is the only functional candidate among these three in-class compounds.

Heterocyclic Chemistry Cyclization Methodology Medicinal Chemistry Building Blocks

LogP-Based Lipophilicity Tuning Relative to Methylthio and Sulfonyl Analogs

The calculated LogP of methyl 2-[(cyanomethyl)thio]benzoate is 2.09 , compared to an estimated LogP of approximately 2.52 for methyl 2-(methylthio)benzoate and 1.85 (predicted) for methyl 2-[(cyanomethyl)sulfonyl]benzoate . This positions the target compound between the more lipophilic methylthio analog and the more hydrophilic sulfonyl analog, offering a balanced hydrophobicity profile that is within the optimal LogP range (1–3) for oral bioavailability as defined by Lipinski's Rule of Five.

Drug Design ADME Optimization Physicochemical Profiling

Optimal Procurement-Driven Application Scenarios for Methyl 2-[(Cyanomethyl)thio]benzoate


IKKβ Inhibitor Lead Optimization via Thienoisoquinoline Scaffold Synthesis

Methyl 2-[(cyanomethyl)thio]benzoate serves as the key cyclization precursor for constructing benzothieno[3,2-b]furan-based IKKβ inhibitors, a class validated in enzymatic assays with potent inhibitory activity originating from intramolecular S···O interactions confirmed by X-ray crystallography [1]. The Thorpe cyclization of the ortho-cyanomethylthio-ester motif generates the fused thieno core, a transformation that cannot be replicated with methyl 2-(methylthio)benzoate or the sulfonyl analog. Procurement of this compound enables direct entry into the IKKβ inhibitor synthetic pathway without requiring de novo construction of the cyanomethylthio handle.

Metal-Free Isoquinolone Library Synthesis at Scale

The 2025 Organic Letters protocol demonstrates that o-(cyanomethyl)aryl thioesters—including methyl 2-[(cyanomethyl)thio]benzoate—undergo base-promoted annulation with thiophenols to access 3-thiolated isoquinolones under solvent-free conditions, with no requirement for exclusion of water or air, and without chromatography for purification [2]. This operational simplicity, combined with scalability, makes the compound a cost-effective building block for generating diverse isoquinolone libraries in medicinal chemistry hit-to-lead campaigns.

Cyanomethylthio Functional Group Carrier for Multi-Step Heterocyclic Synthesis

As a shelf-stable crystalline solid (mp 121°C) with well-defined spectroscopic fingerprints (2 NMR, 1 FTIR, 1 UV-Vis spectra available via SpectraBase), methyl 2-[(cyanomethyl)thio]benzoate functions as a reliable, pre-qualified synthon for introducing the cyanomethylthio motif into complex molecular architectures [3]. The compound's LogP of 2.09 and moderate lipophilicity facilitate handling in standard organic solvents, while its boiling point of 338.6°C permits distillation-based purification when chromatographic methods are impractical at preparative scale.

Comparative Building Block Evaluation for CRO and Academic Core Facilities

For contract research organizations (CROs) and academic core facilities maintaining compound libraries, the binary Thorpe-cyclization reactivity of methyl 2-[(cyanomethyl)thio]benzoate—versus the inert methylthio analog—provides a selection criterion that directly predicts synthetic success or failure . Recommending procurement of the cyanomethylthio derivative over the cheaper methylthio analog avoids downstream synthetic dead ends that can cost weeks of researcher time and material waste, particularly when the synthetic route includes a planned intramolecular nitrile–thioether cyclization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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